An In-depth Technical Guide to the Chemical Properties of Ethyl 3,4,5-trimethoxybenzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3,4,5-trimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Ethyl 3,4,5-trimethoxybenzoate (B1228286). The document includes key identifiers, quantitative property data, detailed experimental protocols for synthesis and spectroscopic analysis, and workflow visualizations to support research and development activities.
Compound Identification
Ethyl 3,4,5-trimethoxybenzoate is a polysubstituted aromatic ester. It is recognized as a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang[1][2].
| Identifier | Value |
| IUPAC Name | ethyl 3,4,5-trimethoxybenzoate[3][4] |
| CAS Number | 6178-44-5[3][4] |
| Molecular Formula | C₁₂H₁₆O₅[3][4][5] |
| Molecular Weight | 240.25 g/mol [3] |
| InChIKey | UEOFNBCUGJADBM-UHFFFAOYSA-N[3][4] |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC[3][4] |
| Synonyms | 3,4,5-Trimethoxybenzoic Acid Ethyl Ester[6] |
Chemical and Physical Properties
The compound is typically a white to pale cream solid or powder[4]. Quantitative physical and chemical properties are summarized below.
| Property | Value | Source |
| Melting Point | 50 - 51 °C | Human Metabolome Database (HMDB)[3] |
| 51.5 - 57.5 °C | Thermo Scientific[4] | |
| 53 °C | ECHEMI[7] | |
| 54 °C | ChemBK[8] | |
| Boiling Point | 180-181 °C @ 12 Torr | ECHEMI[7] |
| 168 °C @ 6 mmHg | ChemBK[8] | |
| 292 °C @ 760 mmHg | ChemNet[6] | |
| Density | 1.1 ± 0.1 g/cm³ | ECHEMI[7] |
| 1.113 ± 0.06 g/cm³ (Predicted) | ChemBK[8] | |
| Water Solubility | 732 mg/L @ 25 °C (estimated) | The Good Scents Company[9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] In DMSO, solubility is ≥ 100 mg/mL.[2] | ChemicalBook, MedchemExpress[1][2] |
| Flash Point | 123.4 ± 18.2 °C | ECHEMI[7] |
| Refractive Index | 1.493 | ECHEMI[7] |
| 1.492 | ChemBK[8] | |
| XLogP3-AA | 2.1 (estimated) | The Good Scents Company[9] |
| Vapor Pressure | 0.00189 mmHg @ 25°C | ChemBK[8] |
Experimental Protocols
Synthesis via Esterification
A common method for synthesizing Ethyl 3,4,5-trimethoxybenzoate is the Fischer esterification of 3,4,5-trimethoxybenzoic acid or, more efficiently, the reaction of its acid chloride with ethanol (B145695). The following protocol is based on a standard procedure for esterifying substituted benzoyl chlorides[10].
Reaction Scheme: 3,4,5-Trimethoxybenzoyl Chloride + Ethanol → Ethyl 3,4,5-trimethoxybenzoate + HCl
Materials:
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous ethanol
-
Anhydrous base (e.g., potassium carbonate or pyridine)
-
Dry benzene (B151609) or other suitable inert solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in dry benzene.
-
Add anhydrous potassium carbonate (e.g., 2.0 eq) to the solution to act as an acid scavenger.
-
Add anhydrous ethanol (1.1 to 1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (typically around 80°C for benzene) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified Ethyl 3,4,5-trimethoxybenzoate.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Spectroscopic Characterization
The following are generalized methodologies for acquiring spectroscopic data for an organic compound like Ethyl 3,4,5-trimethoxybenzoate[11].
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use standard parameters such as a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument (e.g., at 100 or 125 MHz). Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.
2. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or ethyl acetate.
-
GC-MS Analysis : If using Gas Chromatography-Mass Spectrometry, inject the sample into the GC. The compound will be separated on the column and then introduced into the mass spectrometer.
-
MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., 40-300 amu) to detect the molecular ion and characteristic fragments.
References
- 1. Ethyl 3,4,5-trimethoxybenzoate | 6178-44-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 3,4,5-Trimethoxybenzoate | C12H16O5 | CID 231162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3,4,5-trimethoxybenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Ethyl 3,4,5-trimethoxybenzoate | 6178-44-5 [chemnet.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl 3,4,5-trimethoxybenzoate [chembk.com]
- 9. ethyl 3,4,5-trimethoxybenzoate, 6178-44-5 [thegoodscentscompany.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
